molecular formula C25H26N6O4S2 B4558019 3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide

3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No. B4558019
M. Wt: 538.6 g/mol
InChI Key: JTFQJFXTZYTSBR-UHFFFAOYSA-N
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Description

Research on benzamide derivatives and related compounds often focuses on their potential applications in medicinal chemistry, including their role as inhibitors or modulators of biological targets. Compounds like the one mentioned are typically synthesized and analyzed for their chemical and physical properties, which can indicate their usefulness in drug development or other applications.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. Techniques such as microwave-assisted synthesis, palladium-catalyzed reactions, and others have been utilized for efficiently assembling similar molecules, indicating a trend towards more sustainable and time-efficient methods in organic synthesis (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of benzamide derivatives and similar compounds is usually confirmed using techniques like X-ray crystallography, NMR (nuclear magnetic resonance) spectroscopy, and mass spectrometry. These analyses provide insights into the compound's stereochemistry, functional groups, and overall molecular architecture, essential for understanding its chemical behavior (Sharma et al., 2016).

Scientific Research Applications

Potential Research Directions

Antimicrobial and Anticancer Agents

Research on similar compounds, particularly those containing thiazole and benzamide groups, has shown potential antimicrobial and anticancer activities. For example, compounds synthesized from benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines have demonstrated anti-inflammatory and analgesic properties, along with COX-1/COX-2 inhibition, suggesting potential as therapeutic agents (Abu‐Hashem et al., 2020). Similarly, benzothiazole and benzimidazole derivatives have been explored for their antimicrobial activity, indicating the role of these moieties in developing new antimicrobial agents (Padalkar et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions, offering insights into the industrial application of similar compounds in protecting metals against corrosion (Hu et al., 2016).

Synthetic Methodologies and Chemical Properties

The synthesis and characterization of compounds with complex heterocyclic structures, including those containing thiazole, triazole, and benzamide groups, are of significant interest in medicinal chemistry and materials science. Research on microwave-assisted synthesis of thiadiazole and benzamide derivatives highlights the importance of efficient synthetic routes in creating compounds with potential biological activities (Tiwari et al., 2017).

properties

IUPAC Name

3,4-dimethoxy-N-[[4-methyl-5-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4S2/c1-15-22(16-8-6-5-7-9-16)28-24(37-15)27-21(32)14-36-25-30-29-20(31(25)2)13-26-23(33)17-10-11-18(34-3)19(12-17)35-4/h5-12H,13-14H2,1-4H3,(H,26,33)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFQJFXTZYTSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide

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